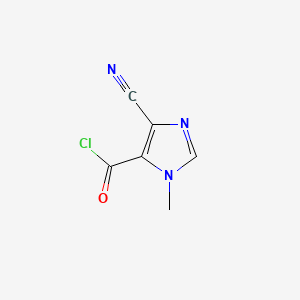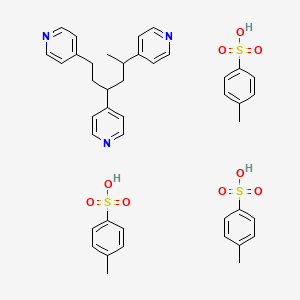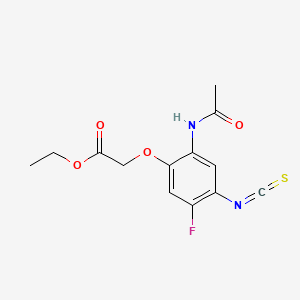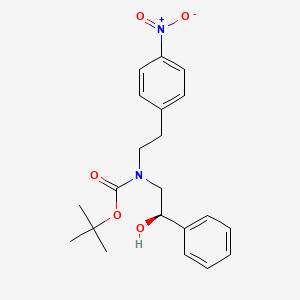
(R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a reaction of compound 2 (4.52 g, 14mmol), sodium borohydride (0.34 g, 9 mmol) in tetrahydrofuran (6 mL) cooled to 0 °C. Boron trifluoride diethyl etherate (0.13g, 9 mmol) was added at 0-5 °C .Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The exact structure can be determined using techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not specified in the available literature.Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) like (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate are extensively used in various industries to prolong product shelf life by retarding oxidative reactions. Recent studies have focused on the environmental presence, human exposure, and toxicity of SPAs. Detected in diverse environmental matrices, these compounds raise concerns over potential health effects, including hepatic toxicity and endocrine disruption. Future research should aim at developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Structure-Metabolism Relationships in Carbamate Hydrolysis
The metabolic stability of carbamates, including (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate, is influenced by their molecular structure. A comprehensive review revealed a qualitative relationship between carbamates' molecular structure and their lability to metabolic hydrolysis, essential for designing drugs or prodrugs with desired metabolic profiles. This understanding can guide the synthesis of carbamates with optimized properties for therapeutic applications (Vacondio et al., 2010).
Biodegradation and Fate of Fuel Additives
The environmental fate and biodegradation pathways of fuel additives like ethyl tert-butyl ether (ETBE) provide insights into the degradation mechanisms of structurally related carbamates such as (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate. Understanding these pathways is crucial for assessing environmental impacts and developing remediation strategies for contaminated sites. Studies have identified microorganisms capable of degrading such compounds, highlighting the potential for bioaugmentation and biostimulation in environmental remediation efforts (Thornton et al., 2020).
Decomposition of Organic Pollutants
Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor sheds light on innovative approaches for treating environmental pollutants, including carbamates like (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate. Such studies explore alternative methods for converting and decomposing environmental contaminants into less harmful substances, offering potential applications in pollution control and environmental protection (Hsieh et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]-N-[2-(4-nitrophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,3)28-20(25)22(15-19(24)17-7-5-4-6-8-17)14-13-16-9-11-18(12-10-16)23(26)27/h4-12,19,24H,13-15H2,1-3H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXVZFSVMHLZMY-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)[N+](=O)[O-])CC(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)[N+](=O)[O-])C[C@@H](C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673057 |
Source


|
| Record name | tert-Butyl [(2R)-2-hydroxy-2-phenylethyl][2-(4-nitrophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate | |
CAS RN |
223673-35-6 |
Source


|
| Record name | tert-Butyl [(2R)-2-hydroxy-2-phenylethyl][2-(4-nitrophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


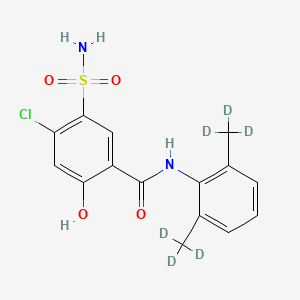


![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)



